molecular formula C12H24N3OP B1360074 Tri(pyrrolidin-1-yl)phosphine oxide CAS No. 6415-07-2

Tri(pyrrolidin-1-yl)phosphine oxide

Cat. No.: B1360074
CAS No.: 6415-07-2
M. Wt: 257.31 g/mol
InChI Key: GQOGEHIVQIMJMO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tri(pyrrolidin-1-yl)phosphine oxide, also known as Tris(pyrrolidinophosphine) oxide, is a monodentate P-donor ligand . It has the potential to act as a ligand for metal cations due to the presence of the nitrogen donor atoms in the pyrrolidine rings.

Mode of Action

It is known to be used as a phosphitylation reagent for oligonucleotide synthesis . This suggests that it may interact with its targets by donating phosphorus, which can be crucial in various biochemical reactions.

Pharmacokinetics

Its physicochemical properties such as its liquid form and density suggest that it may have good solubility, which could potentially influence its absorption and distribution in the body

Action Environment

It is known that it should be stored in a class 10 - combustible liquids environment . This suggests that certain environmental conditions, such as temperature and exposure to light, could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Tri(pyrrolidin-1-yl)phosphine oxide plays a significant role in biochemical reactions as a monodentate phosphorus-donor ligand. It is commonly used as a phosphitylation reagent for oligonucleotide synthesis . In biochemical reactions, this compound interacts with enzymes and proteins that are involved in phosphorylation processes. The compound can form hydrogen bonds in aqueous solutions and coordinate with metal ions, enhancing its reactivity and stability in biochemical environments .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with phosphorylation enzymes can lead to changes in phosphorylation states of proteins, thereby affecting signal transduction pathways and gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. By binding to the active sites of enzymes, this compound can inhibit or enhance their catalytic activity. This interaction can lead to changes in gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and proliferation rates. These effects are often dependent on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in phosphorylation and dephosphorylation processes, thereby affecting the overall metabolic balance within cells. These interactions can lead to changes in metabolite levels and metabolic flux, impacting cellular energy production and biosynthetic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its movement across cellular membranes. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects. The distribution and localization of the compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the cytoplasm or mitochondria, affecting metabolic processes and cellular energy production .

Chemical Reactions Analysis

Tri(pyrrolidin-1-yl)phosphine oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Tri(pyrrolidin-1-yl)phosphine oxide can be compared with other similar compounds such as:

  • Tris(dimethylamino)phosphine
  • Tris(diethylamino)phosphine
  • Tris(trimethylsilyl)phosphine
  • Hexamethylphosphoric triamide

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. For example, tris(dimethylamino)phosphine is often used in different catalytic processes compared to this compound .

Properties

IUPAC Name

1-dipyrrolidin-1-ylphosphorylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOGEHIVQIMJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214357
Record name 1,1',1''-Phosphinylidynetrispyrrolidine
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Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6415-07-2, 66805-06-9
Record name 1,1′,1′′-Phosphinylidynetris[pyrrolidine]
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Record name 1,1',1''-Phosphinylidynetrispyrrolidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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